
N,O-Desethylene Linezolid
Descripción general
Descripción
“N,O-Desethylene Linezolid” is a potential drug metabolite of Linezolid, which is used as an antibiotic . It is also known as “Desmorpholine N-hydroxyethyl Linezolid” and has the chemical formula C14H18FN3O4 .
Synthesis Analysis
The synthesis of Linezolid, the parent drug of “N,O-Desethylene Linezolid”, involves a seven-step continuous flow sequence from simple starting blocks . This process is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .
Molecular Structure Analysis
“N,O-Desethylene Linezolid” contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
The synthesis of Linezolid, the parent drug of “N,O-Desethylene Linezolid”, involves seven chemical transformations . This product is developed by SynThink’s R&D team using various organic synthesis and analytical techniques .
Physical And Chemical Properties Analysis
“N,O-Desethylene Linezolid” has a molecular weight of 311.31 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 6 .
Aplicaciones Científicas De Investigación
Proteomics Research
N,O-Desethylene Linezolid: is utilized in proteomics research due to its biochemical properties . As a derivative of Linezolid, it can be used to study protein synthesis inhibition in various bacterial strains. This compound helps researchers understand the mechanisms of action of antibiotics at the molecular level and can be instrumental in the development of new antibacterial drugs.
Antibiotic Resistance Studies
The study of N,O-Desethylene Linezolid contributes to understanding antibiotic resistance mechanisms. By analyzing how bacteria mutate and develop resistance to Linezolid, researchers can identify critical changes in ribosomal RNA and proteins that confer resistance . This knowledge is crucial for developing strategies to combat resistant bacterial strains.
Mecanismo De Acción
Target of Action
N,O-Desethylene Linezolid, also known as Linezolid Impurity, is a derivative of Linezolid . Linezolid is an oxazolidinone antibiotic that primarily targets aerobic Gram-positive bacteria . Its primary target is the 23S ribosomal RNA of the 50S subunit . This subunit is essential for bacterial protein synthesis .
Mode of Action
Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . By doing so, it prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, Linezolid inhibits the formation of the 70S initiation complex, thereby halting the protein synthesis process . This results in the bacteriostatic effect against both enterococci and staphylococci, and bactericidal effect against most isolates of streptococci .
Pharmacokinetics
Linezolid has a Cmin range of 2–10 mg/L . These patients are more vulnerable to linezolid adverse effects and drug interactions .
Result of Action
The result of Linezolid’s action is the inhibition of bacterial protein synthesis, leading to a halt in bacterial reproduction . This results in its bacteriostatic effect against both enterococci and staphylococci, and bactericidal effect against most isolates of streptococci .
Safety and Hazards
When handling “N,O-Desethylene Linezolid”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Propiedades
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAKSIHCULOSLI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572730 | |
| Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Desethylene Linezolid | |
CAS RN |
1219708-30-1 | |
| Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193809.png)
![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)


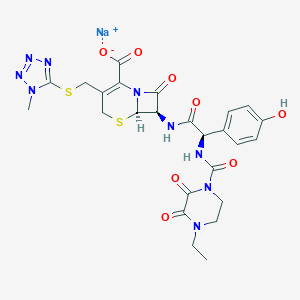
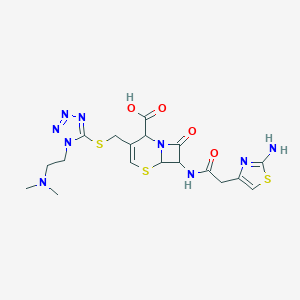
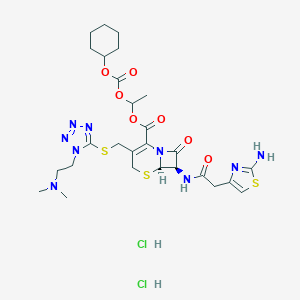

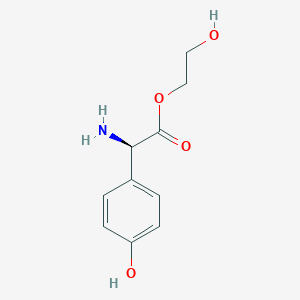



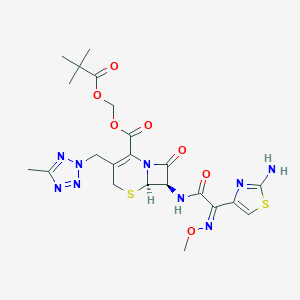
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B193856.png)